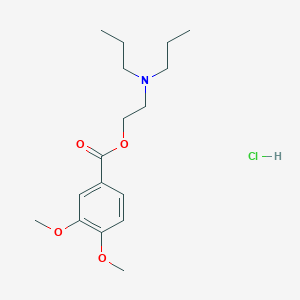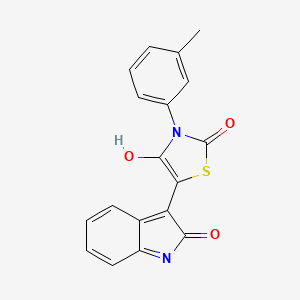
5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community. It is a heterocyclic compound that contains a benzothiazole ring, a methoxyphenyl group, and an isoindole ring. This compound has been studied extensively due to its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. Additionally, the compound has been shown to inhibit the activity of various protein kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione are diverse and have been studied extensively. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, the compound has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments are its high yield and purity, as well as its diverse biological activities. The compound can be easily synthesized using standard laboratory techniques, and its biological effects can be easily tested on various cell lines and animal models. However, the limitations of using this compound in lab experiments are its potential toxicity and lack of specificity. The compound has been shown to exhibit cytotoxic effects at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the research on 5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the identification of the specific targets of the compound and the elucidation of its mechanism of action. Additionally, the compound can be further tested for its potential use in drug discovery and as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for the synthesis of this compound is the condensation reaction between 2-aminothiophenol and 4-methoxybenzaldehyde, followed by the cyclization of the resulting intermediate with phthalic anhydride. The yield of this reaction is typically high, and the purity of the compound can be easily achieved through recrystallization.
Aplicaciones Científicas De Investigación
The 5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione compound has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-tumor properties. The compound has been tested on various cell lines and animal models, and the results have been promising.
Propiedades
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c1-27-15-9-7-14(8-10-15)24-21(25)16-11-6-13(12-17(16)22(24)26)20-23-18-4-2-3-5-19(18)28-20/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHSRIFUKVILQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-2-ethyl-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041450.png)
![2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6041451.png)
![4-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-dimethylpiperazine](/img/structure/B6041455.png)
![3-[1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6041460.png)

![benzaldehyde [5-(2-hydroxy-3,5-dinitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6041470.png)
![{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6041479.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6041489.png)
![methyl 5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B6041493.png)
![4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide](/img/structure/B6041497.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6041510.png)
![N-(2,5-dichlorophenyl)-2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6041534.png)
![2-cyano-3-[5-(2-nitrophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6041545.png)